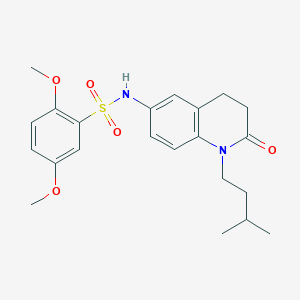
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound characterized by a complex structure that includes a tetrahydroquinoline core and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, neuroprotective, and modulatory effects on cannabinoid receptors.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N2O5S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The sulfonamide moiety is particularly noteworthy for its established antibacterial properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O5S |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 946325-60-6 |
Antibacterial Properties
The sulfonamide group in this compound suggests significant antibacterial activity . Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have indicated that compounds with similar structures exhibit promising antibacterial effects against various pathogens.
Neuroprotective Effects
Research indicates that derivatives of tetrahydroquinolines can demonstrate neuroprotective properties , potentially beneficial in treating cognitive disorders. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis .
Modulation of Cannabinoid Receptors
This compound may also act as a modulator of cannabinoid receptors , influencing appetite regulation and metabolic processes. Such interactions could position it as a candidate for therapeutic applications in metabolic disorders.
Case Studies and Experimental Data
- Antiviral Activity : A study compared various tetrahydroquinoline derivatives for their antiviral activity against human coronaviruses. While this specific compound was not the primary focus, related structures showed significant antiviral potential .
- Neuroprotection : In vitro studies demonstrated that similar tetrahydroquinoline derivatives exhibited neuroprotective effects by reducing neuronal cell death in models of neurodegeneration.
- Antibacterial Efficacy : Compounds within the same class were tested against multi-drug resistant strains of bacteria, showing promising results in inhibiting bacterial growth.
属性
IUPAC Name |
2,5-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)21-14-18(28-3)7-9-20(21)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNTOOUBPIAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














